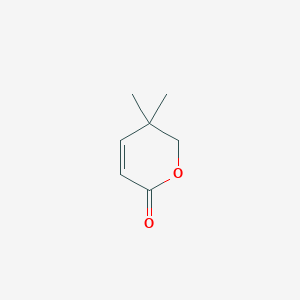
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is a chemical compound with the molecular formula C7H10O2 It is a derivative of pyranone, characterized by the presence of two methyl groups at the 5th position and a hydrogenated 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,4-dimethyl-1,3-dioxane-2-one with a suitable nucleophile can lead to the formation of the desired compound. Another method includes the use of Grignard reagents in the presence of a catalyst such as copper iodide to facilitate the conjugate addition to the pyranone ring .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyranone ring .
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or as a ligand in receptor binding studies .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one, 5,6-dihydro-: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
2H-Pyran-2-one, 5,6-dihydro-3,5,5-trimethyl-: Contains an additional methyl group, leading to variations in steric and electronic effects.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-: Fully hydrogenated, affecting its stability and reactivity .
Uniqueness
2H-Pyran-2-one, 5,6-dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research focused on understanding its interactions with biological targets .
Propiedades
Número CAS |
54269-57-7 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3,3-dimethyl-2H-pyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-6(8)9-5-7/h3-4H,5H2,1-2H3 |
Clave InChI |
HNFPRHTVAPFKIC-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=O)C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


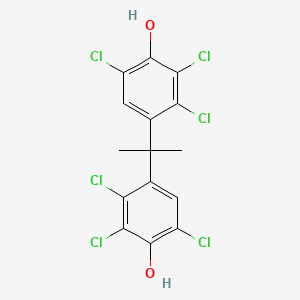
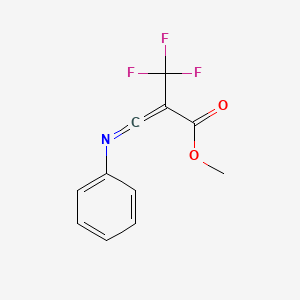
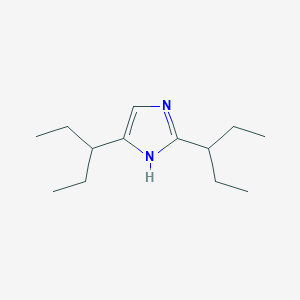

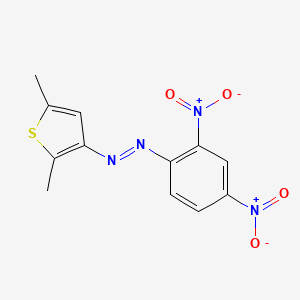
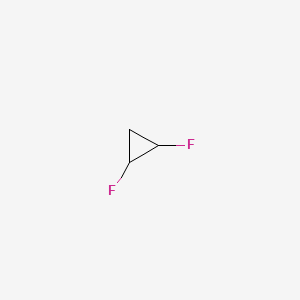
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
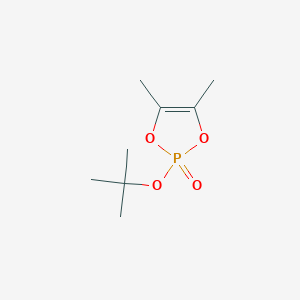
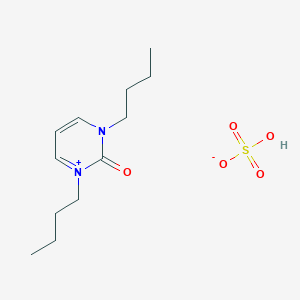
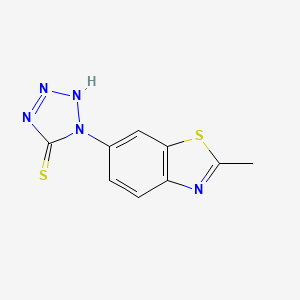
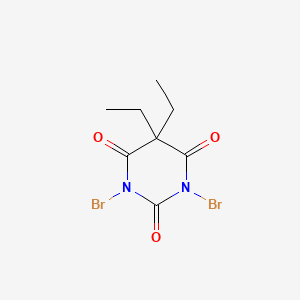
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)


